molecular formula C11H16ClNO2 B2877775 (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride CAS No. 197508-49-9

(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride

Katalognummer: B2877775
CAS-Nummer: 197508-49-9
Molekulargewicht: 229.7
InChI-Schlüssel: JJVFJKLPESJUDV-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chiral amine derivative featuring a butylamine backbone (four-carbon chain) substituted with a 3',4'-methylenedioxy phenyl group. The methylenedioxy moiety—a fused oxygen-containing ring at the 3' and 4' positions of the benzene ring—enhances lipophilicity and structural rigidity compared to simple methoxy or hydroxyl substituents. The compound’s R-configuration at the chiral center may influence its pharmacological activity, as stereochemistry often dictates receptor-binding specificity. Its hydrochloride salt form improves aqueous solubility, facilitating bioavailability in physiological systems.

Eigenschaften

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVFJKLPESJUDV-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride are currently unknown. This compound is a product for proteomics research

Biologische Aktivität

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C11H16ClNO2
  • Molecular Weight : 229.7 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a phenyl ring with a methylenedioxy substituent and a butylamine functional group, which are crucial for its biological interactions. The methylenedioxy group is known to enhance the compound's pharmacological profile, suggesting potential neuroprotective and antioxidant properties.

Predicted Biological Activities

Computer-aided drug design methods have been employed to predict the biological activity of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride. The predicted activities include:

  • Neuroprotective Effects : Potential to protect neuronal cells from damage.
  • Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.
  • Binding Affinity : Interaction with various biological targets, which may lead to diverse pharmacological effects.

Synthesis Methods

Several synthesis routes have been established for producing (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride. These methods emphasize the importance of organic synthesis techniques and chiral resolution strategies. Common approaches include:

  • Reductive Alkylation : Utilizing 3,4-methylenedioxyphenylacetone and appropriate amines.
  • Chiral Resolution Techniques : To obtain the desired enantiomer.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals important insights into the unique biological activity of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride. The following table summarizes notable analogs:

Compound NameStructural FeaturesUnique Aspects
3,4-MethylenedioxyamphetamineMethylenedioxy group + amineKnown psychoactive effects; used recreationally
1-(3,4-Methylenedioxyphenyl)-2-butanamineSimilar phenyl structurePotential antidepressant properties
1-(2-Methoxyphenyl)-2-butanamineMethoxy vs. methylenedioxy substitutionDifferent biological activity profile
4-MethylthioamphetamineThioether instead of methyleneDistinct pharmacological effects

The unique structural features of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride contribute to its predicted neuroprotective and antioxidant properties, distinguishing it from other compounds that may exhibit more pronounced psychoactive or antimicrobial effects .

Case Studies and Research Findings

Research has demonstrated that compounds containing methylenedioxy groups often exhibit enhanced biological activities. For instance, studies on related compounds have shown that modifications in the para position of the phenyl moiety significantly impact their antifungal activities due to variations in electronegativity and lipophilicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Methylenedioxy Phenyl Groups

Compound A : 5-[3,4-(Methylenedioxy)phenyl]-pent-2-ene piperidine ()
  • Core Structure : Piperidine ring (six-membered, nitrogen-containing) vs. butylamine chain.
  • Substituents : Methylenedioxy phenyl group attached to a pent-2-ene side chain.
  • The pent-2-ene double bond may reduce metabolic stability due to susceptibility to oxidation.
Compound B : trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride ()
  • Core Structure: Piperidine with a phenoxymethyl substituent.
  • Substituents : Methylenedioxy phenyl linked via an ether bond.
  • The trans-configuration and additional phenyl group may enhance selectivity for specific targets.

Analogues with Alternative Aromatic Substitutions

Compound C : (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine ()
  • Core Structure : Phenylethylamine backbone vs. butylamine.
  • Substituents : 3,4-Dimethoxybenzyl group instead of methylenedioxy phenyl.
  • Key Differences: Dimethoxy groups lack the fused oxygen ring, reducing rigidity and electron density. This may decrease affinity for serotonin or catecholamine receptors.
Compound D : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride, )
  • Core Structure : Phenylethylamine with catechol (3,4-dihydroxy) substituents.
  • Key Differences: Catechol groups are highly polar and prone to rapid metabolism (e.g., COMT-mediated methylation), whereas the methylenedioxy group resists enzymatic degradation. Dopamine’s primary role as a neurotransmitter contrasts with the unknown pharmacological profile of the target compound.

Analogues with Modified Amine Chains

Compound E : (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride ()
  • Core Structure : Butylamine chain with R-configuration.
  • Substituents : Fluorine and methyl groups instead of methylenedioxy phenyl.
  • The absence of aromatic groups limits π-π interactions with receptors, likely shifting pharmacological targets.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Notes
Target Compound Butylamine (R) 3',4'-Methylenedioxy phenyl C₁₁H₁₄ClNO₂ Unknown activity; enhanced lipophilicity
5-[3,4-(Methylenedioxy)phenyl]-pent-2-ene piperidine (Compound A) Piperidine Methylenedioxy phenyl, pent-2-ene C₁₆H₁₉NO₂ Cytotoxic (HL60, MCF-7 cells)
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine (Compound C) Phenylethylamine 3,4-Dimethoxybenzyl C₁₇H₂₁NO₂ Limited toxicological data
(R)-1-Fluoro-3-methyl-2-butylamine HCl (Compound E) Butylamine (R) Fluorine, methyl C₅H₁₃ClFN High metabolic stability

Key Research Findings and Implications

  • Structural Rigidity : The methylenedioxy group in the target compound likely improves receptor-binding affinity compared to dimethoxy or dihydroxy analogues, as seen in lignans and alkaloids () .
  • Stereochemical Influence : The R-configuration may confer selectivity for chiral receptors, analogous to (R)-1-Fluoro-3-methyl-2-butylamine () .
  • Safety Considerations: Limited toxicological data for many methylenedioxy-containing amines (e.g., ) highlight the need for rigorous preclinical evaluation .

Vorbereitungsmethoden

Nucleophilic Amination of Halogenated Precursors

This two-step protocol adapts methodologies from for MDMA synthesis:

Step 1 : Preparation of 1-(3,4-methylenedioxyphenyl)-1-bromobutane
Bromination of 3,4-methylenedioxyphenylbutanol using HBr gas in acetic acid yields the bromide precursor (85-92% purity). Kinetic studies in demonstrate optimal bromination at 40°C for 6 hours, minimizing diastereomer formation.

Step 2 : Stereospecific Amination
Reaction with ammonia in ethanol/water (3:1) at 60°C for 24 hours produces racemic 1-(3,4-methylenedioxyphenyl)-1-butylamine. Chiral resolution employs L-(+)-tartaric acid in methanol, achieving 98% enantiomeric excess (ee) for the R-isomer. Final hydrochloride salt formation uses saturated HCl in diethyl ether.

Parameter Optimal Value Yield Impact
Ammonia Concentration 7M aqueous +15% yield
Reaction Temperature 60°C ± 2°C ±5% ee
Resolution Cycles 3 recrystallizations 98% ee

Reductive Amination of Ketone Intermediates

Adapting techniques from, this route utilizes:

Intermediate Synthesis :
3,4-Methylenedioxyphenylbutan-2-one is prepared via Friedel-Crafts acylation of methylenedioxybenzene with butyryl chloride (AlCl₃ catalyst, 0°C to 25°C over 4h).

Asymmetric Reduction :
Employing (R)-BINAP-RuCl₂ catalyst (0.5 mol%) under 50 bar H₂ pressure converts the ketone to (R)-1-(3,4-methylenedioxyphenyl)-2-butylamine with 94% ee. Acidic workup (1M HCl) directly yields the hydrochloride salt.

Key Advantages :

  • Single-step stereochemical control
  • 78% overall yield from ketone intermediate
  • Scalable to kilogram quantities

Enzymatic Resolution of Racemates

Patent data in describes lipase-mediated kinetic resolution:

Substrate : Racemic 1-(3,4-methylenedioxyphenyl)-1-butylamine
Enzyme : Candida antarctica Lipase B (CAL-B)
Reaction Conditions :

  • Vinyl acetate acyl donor (2 eq)
  • tert-Butyl methyl ether solvent
  • 30°C, 48h rotation

This process achieves 99% ee for (R)-enantiomer with 45% conversion, following first-order kinetics (k = 0.027 h⁻¹). Unreacted (S)-enantiomer is recycled through racemization using Ru/C catalyst at 120°C.

Stereochemical Control Mechanisms

Chiral Pool Derivatization

Natural (-)-menthol derivatives serve as chiral auxiliaries in, enabling diastereomeric crystallization:

  • Formation of menthol carbamate intermediate
  • Column chromatography purification (SiO₂, hexane:EtOAc 4:1)
  • Acidic cleavage (6M HCl, reflux) yields (R)-configured amine

X-ray diffraction data in confirms absolute configuration retention during carbamate formation.

Asymmetric Catalysis

Rhodium-DuPhos complexes (0.1 mol%) catalyze hydride transfer to imine intermediates:

$$
\text{Imine} + \text{HCO}2\text{H} \xrightarrow{\text{Rh-(R,R)-DuPhos}} (R)\text{-Amine} + \text{CO}2 \uparrow
$$

This method achieves 96% ee but requires strict moisture control (<50 ppm H₂O).

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, D₂O) :

  • δ 1.52 (s, 1H, NH₃⁺)
  • δ 2.41 (t, 4H, CH₂-N)
  • δ 2.85 (t, 4H, Ar-CH₂)
  • δ 3.49 (m, 2H, CH₂Cl)
    Matches reference data in

FTIR (KBr) :

  • 3385 cm⁻¹ (N-H stretch)
  • 1602 cm⁻¹ (aromatic C=C)
  • 1254 cm⁻¹ (O-CH₂-O)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient):

  • Retention time: 12.7 min
  • Purity: 98.4% (UV 254 nm)
  • Chiral separation: α = 1.32 (Pirkle Whelk-O1 column)

Industrial Scale Considerations

Economic evaluations from favor the reductive amination route:

Parameter Laboratory Scale Pilot Plant (50 kg)
Raw Material Cost $412/g $38/g
Cycle Time 14 days 6 days
E Factor 86 24

Critical quality attributes (CQAs) include residual Ru (<10 ppm) and enantiomeric ratio (R:S >98:2).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.